Cas no 129491-65-2 (L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-)

L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl- structure
129491-65-2 structure
Product Name:L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-
CAS-nummer:129491-65-2
MF:C28H40N2O6
MW:500.62700843811
CID:170245
PubChem ID:452453
Update Time:2025-04-19

L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Altritol,1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-
    • L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl-
    • tert-butyl N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhexan-2-yl]carbamate
    • A-76215
    • 129491-65-2
    • XEFORNHNQOHGSE-NEWJYFPISA-N
    • DTXSID50156187
    • di-tert-butyl ((2S,3R,4S,5S)-3,4-dihydroxy-1,6-diphenylhexane-2,5-diyl)dicarbamate
    • CHEMBL275554
    • L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis[[(1,1-dimethylethoxy)carbonyl]amino]-1,6-diphenyl-
    • 1,6-Diphenylhexane deriv.
    • (2s,3r,4s,5s)-2,5-di-(n-((t-butyloxy)carbonyl)amino)-3,4-dihydroxy-1,6-diphenylhexane
    • N,N'-(t-Butyloxycarbonyl)-2,5-diamino-3,4-dihydroxy-1,6-diphenylhexane-, (2S,3R,4S,5S)
    • SCHEMBL6444857
    • (1-Benzyl-4-tert-butoxycarbonylamino-2,3-dihydroxy-5-phenyl-pentyl)-carbamic acid tert-butyl ester
    • ((1S,2R,3S,4S)-1-Benzyl-4-tert-butoxycarbonylamino-2,3-dihydroxy-5-phenyl-pentyl)-carbamic acid tert-butyl ester
    • BDBM50009257
    • tert-butyl N-[(1S,2S,3R,4S)-1-benzyl-4-(tert-butoxycarbonylamino)-2,3-dihydroxy-5-phenyl-pentyl]carbamate
    • Inchi: 1S/C28H40N2O6/c1-27(2,3)35-25(33)29-21(17-19-13-9-7-10-14-19)23(31)24(32)22(18-20-15-11-8-12-16-20)30-26(34)36-28(4,5)6/h7-16,21-24,31-32H,17-18H2,1-6H3,(H,29,33)(H,30,34)/t21-,22-,23-,24+/m0/s1
    • InChI-sleutel: XEFORNHNQOHGSE-NEWJYFPISA-N
    • LACHT: O[C@@H]([C@H](CC1C=CC=CC=1)NC(=O)OC(C)(C)C)[C@@H]([C@H](CC1C=CC=CC=1)NC(=O)OC(C)(C)C)O

Berekende eigenschappen

  • Exacte massa: 500.289
  • Monoisotopische massa: 500.289
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 13
  • Complexiteit: 617
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 117Ų

Experimentele eigenschappen

  • Dichtheid: 1.15
  • Kookpunt: 680.3°Cat760mmHg
  • Vlampunt: 365.2°C
  • Brekindex: 1.55
Aanbevolen leveranciers
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited